molecular formula C31H25N3O2 B5149196 7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Katalognummer: B5149196
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: WWRWMYPNQNUPGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as Dimebon, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It was first synthesized in the late 1980s by a team of Russian chemists led by Vladimir P. Skulachev.

Wirkmechanismus

The exact mechanism of action of Dimebon is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress and the reduction of inflammation in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Dimebon in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is that Dimebon has a relatively short half-life, which means that it must be administered frequently to maintain its therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on Dimebon, including:
1. Further studies on the mechanism of action of Dimebon to better understand how it works at the molecular level.
2. Clinical trials to evaluate the safety and efficacy of Dimebon in humans for the treatment of Alzheimer's disease, Huntington's disease, and schizophrenia.
3. Development of new analogs of Dimebon with improved pharmacokinetic properties and greater potency.
4. Investigation of the potential use of Dimebon in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
5. Studies on the long-term effects of Dimebon on cognitive function and memory.

Synthesemethoden

The synthesis of Dimebon involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a base catalyst to form 4-methyl-2,3-dimethoxybenzylideneacetone. This intermediate is then reacted with 1,2-diphenylhydrazine in the presence of a reducing agent to yield Dimebon.

Wissenschaftliche Forschungsanwendungen

Dimebon has been the subject of extensive scientific research for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. Studies have shown that Dimebon has neuroprotective and neurorestorative properties that can improve cognitive function and memory in animal models of these diseases.

Eigenschaften

IUPAC Name

7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O2/c1-20-14-16-22(17-15-20)29-25-19-27(36-3)26(35-2)18-24(25)28-30(21-10-6-4-7-11-21)33-34(31(28)32-29)23-12-8-5-9-13-23/h4-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRWMYPNQNUPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.